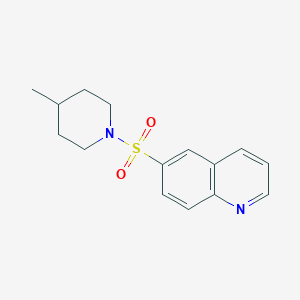
6-(4-Methylpiperidin-1-yl)sulfonylquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methylpiperidin-1-yl)sulfonylquinoline is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has gained attention due to its potential therapeutic properties and its role in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Methylpiperidin-1-yl)sulfonylquinoline typically involves the reaction of quinoline derivatives with 4-methylpiperidine and sulfonyl chloride. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include dichloromethane and acetonitrile, and the reaction is often catalyzed by a base such as triethylamine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
6-(4-Methylpiperidin-1-yl)sulfonylquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
6-(4-Methylpiperidin-1-yl)sulfonylquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-Methylpiperidin-1-yl)sulfonylquinoline involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Methylpiperidin-1-yl)sulfonylpyridine
- 6-(4-Methylpiperidin-1-yl)sulfonylbenzene
- 6-(4-Methylpiperidin-1-yl)sulfonylthiophene
Uniqueness
6-(4-Methylpiperidin-1-yl)sulfonylquinoline is unique due to its quinoline core, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-12-6-9-17(10-7-12)20(18,19)14-4-5-15-13(11-14)3-2-8-16-15/h2-5,8,11-12H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSOCURKROSMLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,7-dioxa-10-azaspiro[5.6]dodecane](/img/structure/B7446427.png)
![2-(methoxymethyl)-4-[4-(4-methylcyclohexyl)piperazin-1-yl]-1H-pyrimidin-6-one](/img/structure/B7446432.png)
![N-[[1-(4,5,6,7-tetrahydro-1,2-benzoxazole-3-carbonyl)piperidin-2-yl]methyl]methanesulfonamide](/img/structure/B7446444.png)
![2-Phenyl-2-(propan-2-yloxy)-1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B7446454.png)
![(1S,3R)-3-[[3-fluoro-4-(methylsulfonylmethyl)phenyl]carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B7446455.png)
![6-[[4-(4-Chlorophenyl)oxan-4-yl]carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7446459.png)
![N-(2-{[3-(azepane-1-sulfonyl)-4-chlorophenyl]formamido}ethyl)prop-2-enamide](/img/structure/B7446464.png)
![2-[1-[2-Methoxyethyl(methyl)sulfamoyl]piperidin-4-yl]oxyacetic acid](/img/structure/B7446471.png)
![6-[(2,4-Dimethyl-1,3-oxazol-5-yl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one](/img/structure/B7446475.png)
![6-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B7446481.png)
![2-[2-(Propan-2-yloxy)phenyl]-1-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptan-3-yl]ethan-1-one](/img/structure/B7446482.png)
![5-[1-(1-Methoxycyclobutyl)ethylsulfamoyl]-2,4-dimethylbenzoic acid](/img/structure/B7446487.png)
![1-[4-(5-Fluoro-3-methyl-1-benzofuran-2-carbonyl)-1,4-diazepan-1-yl]-2-methylpropan-1-one](/img/structure/B7446509.png)
